(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine
Description
(S)-1-[(R)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine (CAS 223121-01-5), also known as Josiphos SL-J502-2, is a chiral bisphosphine ligand widely used in asymmetric catalysis. Its molecular formula is C₃₂H₄₀FeP₂ (MW 542.46 g/mol), featuring a ferrocene backbone with two distinct phosphine groups: a di-tert-butylphosphino group and a diphenylphosphino group. The stereochemistry (S,R configuration) is critical for enantioselectivity in transition-metal-catalyzed reactions such as hydrogenation and cross-coupling . This ligand is air-sensitive and requires storage under inert gas .
Properties
Molecular Formula |
C32H40FeP2 |
|---|---|
Molecular Weight |
542.5 g/mol |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/t21-;;/m0../s1 |
InChI Key |
MJOXBJGLXGTJRJ-FGJQBABTSA-N |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the necessary substituents. This often involves lithiation followed by electrophilic substitution reactions.
Introduction of Phosphine Groups: The di-tert-butylphosphino and diphenylphosphine groups are introduced through nucleophilic substitution reactions. These reactions are typically carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine. This can be achieved through various chromatographic techniques or by using chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metal catalysts. These reactions often involve the replacement of one of the phosphine groups with another ligand.
Coordination: The compound readily forms coordination complexes with various transition metals, which are crucial for its catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Transition metal catalysts such as palladium or platinum.
Coordination: Various transition metals including palladium, platinum, and rhodium.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
(S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. Its chiral nature allows for the selective formation of enantiomerically pure products.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its coordination complexes with transition metals have shown potential in medicinal chemistry, particularly in the development of anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its catalytic properties are highly valued.
Mechanism of Action
The mechanism of action of (S)-1-[®-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine primarily involves its role as a ligand in transition metal-catalyzed reactions. The bulky di-tert-butylphosphino and diphenylphosphine groups provide steric hindrance, which helps in stabilizing the transition state and enhancing the selectivity of the reaction. The ferrocene backbone provides additional stability to the ligand-metal complex, making it highly effective in catalytic applications.
Comparison with Similar Compounds
Steric and Electronic Effects
Di-tert-butyl vs. Dicyclohexyl :
- Di-tert-butyl groups provide moderate steric bulk, favoring substrates with smaller coordination sites. This ligand (CAS 223121-01-5) is optimal for hydrogenating α,β-unsaturated ketones .
- Dicyclohexyl substituents (CAS 158923-11-6) increase steric hindrance, making the ligand suitable for bulky substrates in cross-coupling reactions .
Diphenyl vs. Trifluoromethylphenyl :
- Diphenyl groups (CAS 155830-69-6) offer balanced electron-donating properties, ideal for reactions requiring moderate metal-ligand bond strength .
- Trifluoromethylphenyl groups (CAS 246231-79-8) withdraw electron density, stabilizing electron-rich metal centers and improving catalyst longevity in oxidative conditions .
Enantioselectivity and Configuration
- The S,R configuration in the target compound (CAS 223121-01-5) ensures high enantiomeric excess (≥99% ee) in hydrogenation, as demonstrated in asymmetric synthesis of pharmaceuticals .
- Inversion of substituents (e.g., CAS 155830-69-6) alters the chiral environment, leading to reversed enantioselectivity in allylic alkylation .
Stability and Handling
- Ethanol adducts (e.g., CAS 155806-35-2) improve ligand stability during storage but may require removal before catalysis .
- Air-sensitive ligands (e.g., CAS 223121-01-5) necessitate rigorous inert-atmosphere handling to prevent oxidation .
Biological Activity
(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine, with the CAS number 849924-77-2, is a chiral phosphine ligand notable for its applications in asymmetric catalysis and potential therapeutic uses. This compound features a ferrocenyl moiety, which enhances its biological activity through unique interactions within biological systems. This article explores its biological activities, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C34H38FeP2
- Molecular Weight : 564.47 g/mol
- Chemical Structure : The compound consists of a ferrocenyl unit linked to a diphenylphosphine group and a di-tert-butylphosphino substituent, contributing to its steric and electronic properties.
Biological Activity Overview
The biological activity of (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that phosphine ligands like (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine exhibit significant anticancer properties by modulating cellular signaling pathways.
- Mechanism : The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Case Study : A study demonstrated that this ligand enhanced the efficacy of platinum-based chemotherapeutics in resistant ovarian cancer cell lines, suggesting a synergistic effect .
2. Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains.
- Mechanism : It disrupts bacterial cell membranes and interferes with metabolic processes.
- Results : In vitro assays revealed that (S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethyldiphenylphosphine exhibited effective inhibition against Staphylococcus aureus and Escherichia coli .
3. Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties.
- Mechanism : It appears to reduce oxidative stress and inflammation in neuronal cells.
- Case Study : In models of neurodegeneration, treatment with this phosphine ligand resulted in decreased markers of oxidative damage and improved neuronal survival rates .
Data Summary
| Biological Activity | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Enhanced efficacy with platinum drugs in resistant cancer cells |
| Antimicrobial | Disrupts cell membranes | Effective against S. aureus and E. coli |
| Neuroprotective | Reduces oxidative stress | Improved neuronal survival in neurodegeneration models |
Q & A
Q. How is (S)-1-[(R)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine synthesized, and what are the critical steps to ensure stereochemical purity?
The synthesis typically involves palladium-catalyzed cross-coupling reactions to attach phosphine groups to the ferrocene backbone. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. Key steps include rigorous purification via column chromatography and recrystallization to isolate enantiomerically pure forms. Characterization via ¹H-NMR and ³¹P-NMR confirms stereochemistry and purity .
Q. What analytical methods are recommended for characterizing this ligand’s structural integrity?
- ¹H-NMR : Identifies proton environments in the ferrocene and phosphine groups.
- ³¹P-NMR : Confirms the coordination state of phosphorus atoms and detects impurities.
- X-ray crystallography : Resolves absolute configuration and steric bulk of tert-butyl groups .
- Specific optical rotation : Validates enantiomeric purity (e.g., -185°±10° in CHCl₃) .
Q. Why is inert gas storage critical for this ligand, and how should it be handled experimentally?
The ligand’s phosphine groups are air-sensitive and prone to oxidation. Storage under argon or nitrogen at 2–8°C in flame-sealed ampules preserves reactivity. Use Schlenk-line techniques for weighing and transferring to avoid degradation .
Q. What role does the ferrocene backbone play in modulating electronic properties?
The ferrocene framework provides a rigid, electron-rich environment that stabilizes metal complexes and enhances π-backbonding in catalysis. Its planar structure allows predictable stereochemical outcomes in asymmetric reactions .
Advanced Research Questions
Q. How does ligand structure influence enantioselectivity in asymmetric hydrogenation?
The tert-butyl groups create steric bulk that directs substrate approach to the metal center, while the diphenylphosphine moiety fine-tunes electron density. Computational studies (DFT) can model transition states to predict selectivity. Experimental optimization involves varying substituents (e.g., cyclohexyl vs. aryl groups) .
Q. What strategies resolve contradictions in catalytic performance between similar ligands?
Compare turnover numbers (TONs) and enantiomeric excess (ee) under identical conditions. For example, replacing di-tert-butyl groups with dicyclohexylphosphine increases steric hindrance but may reduce electronic donation, altering catalytic activity. Use Hammett plots or IR spectroscopy to correlate electronic effects with reactivity .
Q. How can researchers troubleshoot low ee in asymmetric allylic alkylation reactions using this ligand?
Q. What are the limitations of this ligand in cross-coupling reactions, and how can they be addressed?
The ligand’s bulk may hinder substrate access in Buchwald-Hartwig amination. Mitigate this by:
- Using smaller phosphine substituents (e.g., methyl groups).
- Employing mixed-ligand systems to balance steric and electronic effects.
- Increasing reaction temperature to overcome steric barriers .
Methodological Considerations
Q. How to design experiments comparing this ligand with its enantiomeric or diastereomeric counterparts?
- Parallel reactions : Run identical catalytic reactions (e.g., hydrogenation of α,β-unsaturated ketones) with (S,R) and (R,S) ligand variants.
- Kinetic profiling : Monitor reaction rates via GC or HPLC to assess steric/electronic impacts.
- Crystallographic analysis : Compare metal-ligand bond lengths and angles to correlate structure with activity .
Q. What computational tools are effective for studying this ligand’s coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
